molecular formula C20H24BrFN4O3 B12151503 methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

Cat. No.: B12151503
M. Wt: 467.3 g/mol
InChI Key: PWBNEESKFPNCLM-UHFFFAOYSA-N
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Description

Methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core, the introduction of the bromo and fluoro substituents, and the coupling with the hexanoate moiety. Common synthetic routes may involve:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions.

    Coupling Reactions: The final coupling with the hexanoate moiety can be achieved using esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
  • Methyl 6-({[4-(4-bromo-2-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

Uniqueness

The uniqueness of methyl 6-({[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H24BrFN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

methyl 6-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate

InChI

InChI=1S/C20H24BrFN4O3/c1-29-17(27)5-3-2-4-9-23-20(28)26-10-8-16-18(25-12-24-16)19(26)14-7-6-13(21)11-15(14)22/h6-7,11-12,19H,2-5,8-10H2,1H3,(H,23,28)(H,24,25)

InChI Key

PWBNEESKFPNCLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2

Origin of Product

United States

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